molecular formula C8H4Br2S2 B1589566 4,4'-Dibromo-3,3'-bithiophene CAS No. 5556-13-8

4,4'-Dibromo-3,3'-bithiophene

Cat. No. B1589566
CAS RN: 5556-13-8
M. Wt: 324.1 g/mol
InChI Key: QAVREGJMFYCNKD-UHFFFAOYSA-N
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Description

4,4'-Dibromo-3,3'-bithiophene (DBT) is a polycyclic aromatic hydrocarbon (PAH) and a member of the thiophene family. It has been studied for its potential applications in organic electronics and biomedicine. DBT is a highly conjugated molecule with two sulfur-containing thiophene rings, one of them containing a bromine atom, and two benzene rings. Its structure is similar to other PAHs, such as naphthalene, anthracene, and phenanthrene. The presence of the bromine atom makes DBT more stable than other thiophene derivatives.

Scientific Research Applications

Structural Analysis and Modelling

  • Crystal Structure Studies : 4,4'-Dibromo-3,3'-bithiophene has been analyzed to understand its crystal structure, which aids in the study of poly(3-bromothiophene) structures. The tail-to-tail dimer shows an anti-planar conformation, whereas significant distortion is noted in head-to-head bithiophenes (Antolini et al., 1998).

Chemical Synthesis and Material Science

  • Atropisomeric Synthesis : A study detailed the synthesis of hexaferrocenyl-2,2'-bithiophene, highlighting its electronic and structural properties. This research contributes to understanding electron delocalization in bithiophene moieties (Speck et al., 2012).
  • Synthesis of 3,4'-Dibromo-2,2'-bithiophene : This intermediate has been synthesized for creating bis(alkylsulfanyl) derivatives, crucial for various chemical applications (Antolini et al., 1997).

Electronic and Electrochemical Properties

  • Electrochemical Studies : Poly(3-methylthiophenes) synthesized from various dimethyl-2,2'-bithiophenes have been studied for their optical properties, providing insights into the electronic applications of such polymers (Arbizzani et al., 1992).
  • Polymer Synthesis for Solar Cells : Direct arylation polycondensation has been used to create bithiophene-based alternating copolymers, applicable in polymer solar cells (Kuwabara et al., 2013).

Catalysis and Reaction Mechanisms

  • Electrochemical Reduction Studies : The reduction of various dibromo-bithiophenes, including 4,4'-dibromo-3,3'-bithiophene, has been explored to understand their reaction mechanisms and potential applications in catalysis (Mubarak, 2002).

properties

IUPAC Name

3-bromo-4-(4-bromothiophen-3-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVREGJMFYCNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C2=CSC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465954
Record name 4,4'-Dibromo-3,3'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-3,3'-bithiophene

CAS RN

5556-13-8
Record name 4,4'-Dibromo-3,3'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
H Han, W Zhao, J Song, C Li… - The Journal of Organic …, 2013 - ACS Publications
The novel selective synthesis of symmetrical and unsymmetrical dithienoheteroaromatic rings (DTHAs) has been developed via intramolecular cyclization of 4,4′-dibromo-3,3′-…
Number of citations: 13 pubs.acs.org
L Li, C Zhao, H Wang - The Chemical Record, 2016 - Wiley Online Library
This focus review summarizes our recent efforts on the synthetic applications of bithiophene dicarbanions generated from three bithiophene isomers: 2,2′‐, 3,3′‐, and 2,3′‐…
Number of citations: 32 onlinelibrary.wiley.com
M Saito, M Shiratake, T Tajima, JD Guo… - Journal of Organometallic …, 2009 - Elsevier
Novel dithienostannoles were synthesized by the reactions of the corresponding dilithiobithiophenes with dichlorodiphenylstannane. A unique byproduct, 10-membered ring compound …
Number of citations: 2 www.sciencedirect.com
Q Wu, W Zhou, F Deng, C Hu, X Zhao - Journal of Polymer Research, 2023 - Springer
Bithiopheneimide (BTI) has been one of the most important electron-deficient building blocks for semiconducting polymers in polymer solar cells (PSCs) and organic field-effect …
Number of citations: 2 link.springer.com
M Nagase, S Nakano, Y Segawa - Chemical Communications, 2023 - pubs.rsc.org
Penta- and hexa(3,4-thienylene)s were synthesized as a potential precursor for thiophene-containing polyarenes, and the structures were determined via X-ray crystallography. The …
Number of citations: 3 pubs.rsc.org
M Benaglia, T Benincori, P Mussini… - The Journal of …, 2005 - ACS Publications
The role played by the electronic properties and the steric features of bis(oxazoline) ligands in the Cu(I)-catalyzed cyclopropanation of styrene effected with ethyl diazoacetate was …
Number of citations: 32 pubs.acs.org
SC Rasmussen, EJ Uzelac, EW Culver - Advances in Heterocyclic …, 2020 - Elsevier
Fused-ring heterocyclic species, particularly those based on thiophene backbones, have become successful monomers for the generation of conjugated polymers and other materials. …
Number of citations: 8 www.sciencedirect.com
A Urushizaki, T Yumura, Y Kitagawa… - European Journal of …, 2020 - Wiley Online Library
[5]Radialene is known as an unstable cyclic hydrocarbon with a cross‐conjugated system. Incorporation of heteroatoms into [5]radialene skeleton is an effective strategy for stabilization. …
E Tutuncu, A Cihaner, MI Ozkut - European Polymer Journal, 2019 - Elsevier
A new dithienosilole and 3,4-propylenedioxythiophene based monomer, namely 2,6-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4–b][1,4]dioxepin-6-yl)-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']…
Number of citations: 3 www.sciencedirect.com
Z Zhou, T Yamamoto - Journal of organometallic chemistry, 1991 - Elsevier
Dehalogenative carbon—carbon coupling reactions of 3,4-dibromothiophene, 1,2-dihalobenzenes and 9-bromoanthracene using zerovalent nickel complexes as a dehalogenating …
Number of citations: 84 www.sciencedirect.com

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